Lariciresinol, (+)-

Description

Overview of Lignans (B1203133) as Phenolic Secondary Metabolites in Plants

Lignans are a major class of phenolic secondary metabolites, compounds that are widespread throughout the plant kingdom. taylorfrancis.comresearchgate.net They are derived from the oxidative coupling of two phenylpropanoid units. nih.govagromed.at These phenylpropanoids originate from the shikimic acid biosynthetic pathway. nih.gov As secondary metabolites, lignans are not involved in the primary functions of growth, development, or reproduction, but they play crucial roles in plant fitness, including defense against pathogens and acting as signal compounds. agromed.atmdpi.com

Found in various parts of plants such as wood, roots, leaves, flowers, fruits, and seeds, lignans exhibit significant structural diversity. taylorfrancis.comtaylorandfrancis.com This diversity gives rise to a wide range of biological activities. researchgate.netnih.gov Research has highlighted their potential as antioxidant, anti-inflammatory, antitumor, and antimicrobial agents. researchgate.netnih.gov Their presence in the human diet, through foods like whole grains, seeds, fruits, and vegetables, has spurred considerable scientific interest in their health-relevant properties. taylorfrancis.comnih.govmdpi.com

Academic Significance of (+)-Lariciresinol as a Furofuran Lignan (B3055560)

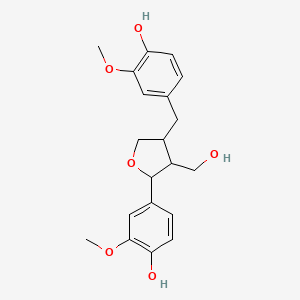

(+)-Lariciresinol is a specific type of lignan classified chemically as a furofuran lignan, featuring a tetrahydrofuran (B95107) ring in its core structure. nih.govcontaminantdb.ca Its full chemical name is 4-[[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol. contaminantdb.cawikipedia.org The academic significance of (+)-Lariciresinol stems from its notable biological activities and its role as a key intermediate in plant biochemistry.

One of the pivotal moments in its study was its isolation from Arabidopsis thaliana, a model organism in plant biology. medchemexpress.comresearchgate.net This discovery facilitated deeper research into the genetic and enzymatic pathways of lignan biosynthesis. researchgate.net Studies have elucidated that pinoresinol-lariciresinol reductases (PLRs) are key enzymes in its formation. nih.govresearchgate.net

Furthermore, (+)-Lariciresinol has demonstrated a range of potent biological effects in preclinical research, which contributes to its academic importance. These activities include:

Antioxidant Properties: It acts as a strong radical scavenger and can chelate metal ions, thereby reducing oxidative stress. biosynth.commdpi.comnih.govresearchgate.net

Anti-inflammatory Effects: Research suggests it can modulate inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB. caringsunshine.comontosight.ai A glycoside of lariciresinol (B1674508) has been shown to inhibit the influenza A virus-induced pro-inflammatory response. nih.govresearchgate.net

Antimicrobial Activity: It has shown inhibitory effects against various pathogens, including human pathogenic fungal strains and foodborne bacteria like Staphylococcus aureus and Escherichia coli O157:H7. frontiersin.orgebi.ac.uk

Antitumor Activity: Studies have explored its potential to inhibit the growth of certain cancer cells. medchemexpress.combiocrick.com

These diverse biological activities make (+)-Lariciresinol a compound of significant interest in pharmacology, phytochemistry, and nutraceutical research. biosynth.comcymitquimica.com

Role of (+)-Lariciresinol as an Enterolignan Precursor

In addition to its intrinsic biological activities, (+)-Lariciresinol is a significant precursor to mammalian lignans, known as enterolignans. wikipedia.orginvivochem.com When plant-based foods containing (+)-Lariciresinol are consumed, the compound is metabolized by the gut microbiota into enterodiol (B191174) and enterolactone (B190478). biosynth.comcaringsunshine.comresearchgate.netmdpi.com These enterolignans are readily absorbed by the body and are believed to be responsible for many of the health-protective effects associated with dietary lignan intake. caringsunshine.comresearchgate.net

The conversion process involves several enzymatic steps carried out by intestinal bacteria. ontosight.aiontosight.ai Research has shown that lariciresinol is an efficient precursor, being extensively converted to enterodiol and enterolactone. researchgate.netcambridge.org The metabolic pathway is thought to involve the conversion of pinoresinol (B1678388) to lariciresinol, which is then further metabolized to secoisolariciresinol (B192356), an intermediate in the formation of enterolignans. researchgate.net This role as a key dietary precursor places (+)-Lariciresinol at the center of research into the interaction between diet, gut microbiota, and human health. caringsunshine.commdpi.com

Historical Context of Lignan Research and the Emergence of (+)-Lariciresinol as a Research Focus

The scientific study of lignans dates back to at least the 1970s. nih.gov A major breakthrough occurred in the 1980s with the discovery that lignans could be produced by the gut microbiota of humans and animals from plant-based precursors. nih.gov Initially, research focused primarily on secoisolariciresinol and matairesinol (B191791) as the main dietary precursors to the bioactive enterolignans. cambridge.org

The focus on (+)-Lariciresinol emerged more recently, as scientific understanding of lignan metabolism deepened. A pivotal 2001 study, and subsequent research, identified that other lignans, including (+)-lariciresinol and pinoresinol, were also significant and highly efficient precursors to enterolignans. cambridge.org This finding significantly broadened the scope of lignan research. It was discovered that in many plant foods, lariciresinol and pinoresinol are present in higher concentrations than the previously studied secoisolariciresinol and matairesinol. cambridge.org This realization underscored the importance of including (+)-Lariciresinol in lignan databases and dietary intake assessments, solidifying its position as a key compound of interest in nutritional and biomedical science. The volume of research on lignans has grown substantially since the year 2000, reflecting the expanding interest in compounds like (+)-Lariciresinol. nih.gov

Data Tables

Chemical Properties of (+)-Lariciresinol

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4-[[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol | nih.govwikipedia.org |

| CAS Number | 27003-73-2 | nih.govbiosynth.comsigmaaldrich.com |

| Molecular Formula | C₂₀H₂₄O₆ | nih.govbiosynth.comsigmaaldrich.com |

| Molar Mass | 360.40 g/mol | wikipedia.orgbiosynth.comsigmaaldrich.com |

| Class | Furofuran Lignan | nih.govfoodb.ca |

Selected Natural Sources of (+)-Lariciresinol

| Source | Plant Part/Food Type | Reference |

|---|---|---|

| Linum usitatissimum | Flaxseed | taylorandfrancis.com |

| Sesamum indicum | Sesame seeds | wikipedia.orgbiosynth.com |

| Brassica vegetables | Vegetables | wikipedia.org |

| Abies alba | Bark and wood | wikipedia.org |

| Rubia philippinensis | Roots | nih.govfrontiersin.org |

| Arabidopsis thaliana | Whole plant | medchemexpress.com |

| Wine | Beverage | ciencia-e-vinho.com |

| Grains | Cereal products | biosynth.commdpi.com |

Summary of Researched Biological Activities of (+)-Lariciresinol

| Activity | Research Finding | Reference |

|---|---|---|

| Antioxidant | Demonstrated strong radical scavenging (DPPH, ABTS, superoxide), inhibited ROS generation, and increased antioxidant enzyme levels via Nrf2-p38 signaling. | mdpi.comnih.gov |

| Anti-inflammatory | Preclinical studies suggest it modulates inflammatory pathways, such as inhibiting NF-κB activation and pro-inflammatory cytokine production. | caringsunshine.com |

| Antimicrobial | Exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli O157:H7, with MIC values of 125–250 μg/mL. | frontiersin.org |

| Antifungal | Showed potent activity against several human pathogenic fungal strains, including Candida albicans. | medchemexpress.comebi.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXCIKYXNYCMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501003294 | |

| Record name | 4-{[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl}-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-29-3, 83327-19-9 | |

| Record name | Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl}-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Distribution and Occurrence of + Lariciresinol

Botanical Sources and Plant Families Containing (+)-Lariciresinol

(+)-Lariciresinol has been identified in a diverse range of plant species, highlighting its widespread distribution in the plant kingdom. The following sections delve into specific botanical sources where this compound has been detected and studied.

Presence in Rubia philippinensis

(+)-Lariciresinol has been successfully isolated from the roots of Rubia philippinensis. nih.govresearchgate.net Chromatographic methods were employed to extract and characterize this polyphenolic lignan (B3055560) from the plant's ethanol (B145695) extract. nih.gov Studies have focused on the antioxidative properties of (+)-lariciresinol from this source. nih.govresearchgate.net

Identification in Linum usitatissimum (Flaxseed) and Linum flavum

For the first time, lariciresinol (B1674508) was identified in two types of flaxseed, Linum usitatissimum L. and Linum flavum L., through gas chromatography-mass spectrometry (GC-MS) analysis. nih.govacs.org While flaxseed is known as the richest dietary source of lignans (B1203133), primarily secoisolariciresinol (B192356) glycosides, this research expanded the known lignan profile of flax to include lariciresinol. nih.govacs.org Stereochemical analysis revealed that the lariciresinol found in flaxseed consists predominantly of one enantiomer. nih.gov Further research has investigated the role of pinoresinol-lariciresinol reductases in the biosynthesis of lignans, including lariciresinol, in Linum species. researchgate.net

Detection in Cucurbita pepo L. (Pumpkin Seeds)

Lariciresinol has been identified for the first time in pumpkin seeds (Cucurbita pepo L.) using GC-MS analysis. nih.govacs.org Pumpkin seeds are recognized for containing significant phytoestrogens, including secoisolariciresinol and lariciresinol. medwinpublishers.comrjppd.orgcapes.gov.br These lignans are noted as important bioactive compounds within the seeds. nih.gov

Occurrence in Camellia sinensis and Raphanus sativus var. sativus

The presence of lariciresinol has been reported in Camellia sinensis (the tea plant) and Raphanus sativus var. sativus (radish). nih.govinvivochem.com In Camellia sinensis, two pinoresinol (B1678388)/lariciresinol reductases (CsPLR1 and CsPLR2) have been identified, which are enzymes involved in the conversion of pinoresinol to lariciresinol and secoisolariciresinol. nih.gov

Isolation from Isatis indigotica Fortune ex Lindl.

Both (+)-lariciresinol and its enantiomer, (-)-lariciresinol (B1260115), have been isolated from the roots of Isatis indigotica Fortune ex Lindl., a plant used in traditional Chinese medicine. nih.govmdpi.comresearchgate.netorcid.orgmdpi.com Research has demonstrated the presence of various lignans in the roots of this plant, with studies specifically isolating (-)-lariciresinol and investigating its biological activities. nih.govmdpi.com

Presence in Arabidopsis thaliana

Lariciresinol has been isolated and identified in Arabidopsis thaliana, a model organism in plant biology. medchemexpress.comnih.gov The biosynthesis of lariciresinol in this plant is catalyzed by pinoresinol reductase (PrR) from (-)-pinoresinol (B158572). nih.govosti.gov Two genes, PrR1 and PrR2, encode for enzymes that carry out this conversion. nih.govnih.govosti.gov Studies have shown that AtPrR1 can reduce both (+)- and (-)-pinoresinols to their respective lariciresinol enantiomers, while AtPrR2 is selective for (-)-pinoresinol. nih.gov The differential expression of these enzyme isoforms plays a role in determining the enantiomeric composition of lariciresinol in the plant. nih.gov

Data Tables

Table 1: Botanical Sources of (+)-Lariciresinol

| Botanical Name | Common Name | Plant Part | Method of Identification |

| Rubia philippinensis | - | Roots | Chromatographic methods |

| Linum usitatissimum | Flaxseed | Seeds | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Linum flavum | Yellow Flax | Seeds | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Cucurbita pepo L. | Pumpkin | Seeds | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Camellia sinensis | Tea Plant | - | Reported Occurrence, Enzymatic Assays |

| Raphanus sativus var. sativus | Radish | - | Reported Occurrence |

| Isatis indigotica Fortune ex Lindl. | - | Roots | Isolation |

| Arabidopsis thaliana | Thale Cress | - | Isolation, Enzymatic Assays |

Identification in Taiwania cryptomerioides Hayata

(+)-Lariciresinol has been identified in Taiwania cryptomerioides, an indigenous conifer species of Taiwan known for its abundance of lignans, particularly in its heartwood. researchgate.netnchu.edu.twresearchgate.net Research has elucidated the biosynthetic pathway of lignans in this species, involving pinoresinol-lariciresinol reductases (PLRs). researchgate.netnchu.edu.tw Specifically, studies have shown that the enzyme TcPLR1 can reduce (+)-pinoresinol to produce lariciresinol. researchgate.netnchu.edu.tw This enzymatic activity is a key step in the formation of various lignans within the wood tissues of Taiwania cryptomerioides. researchgate.netnchu.edu.tw The investigation into the gene expression and enzymatic activity of these reductases has been crucial in understanding the accumulation of lignans during wood formation in this species. researchgate.netnchu.edu.twmdpi.com

Presence in Wood Knots (e.g., Picea abies, Abies spp.)

Wood knots of certain coniferous trees are exceptionally rich sources of lignans, including (+)-Lariciresinol. researchgate.net In Norway spruce (Picea abies), while 7-hydroxymatairesinol is the predominant lignan, (+)-Lariciresinol is also present among the various lignans identified. researchgate.netresearchgate.netnih.gov The total concentration of lignans in Norway spruce knotwood can be substantial, ranging from 5% to as high as 24% of the dry weight. researchgate.netresearchgate.netnih.gov

In most fir (Abies) species, secoisolariciresinol and lariciresinol are the main lignans found in the knots. researchgate.net For instance, in silver fir (Abies alba), lariciresinol is a dominant lignan in the wood samples. mdpi.commdpi.com The concentration of these compounds is significantly higher in the knotwood compared to the stemwood. researchgate.netmdpi.com Studies on silver fir have identified lariciresinol in knotwood extracts, with its concentration being particularly characteristic in sections of dead knots embedded in heartwood. mdpi.com

Table 1: Lignan Composition in the Knotwood of Select Coniferous Species

| Species | Major Lignans | Reference |

|---|---|---|

| Picea abies (Norway Spruce) | 7-hydroxymatairesinol, Lariciresinol | researchgate.netresearchgate.net |

| Abies spp. (Firs) | Secoisolariciresinol, Lariciresinol | researchgate.netmdpi.commdpi.com |

Distribution in Dietary Sources (e.g., Grains, Vegetables, Fruits, Beverages)

(+)-Lariciresinol is widely distributed across a variety of common dietary sources. cambridge.orgnih.govobservatoireprevention.org It is considered one of the major enterolignan precursors found in the human diet, alongside pinoresinol, secoisolariciresinol, and matairesinol (B191791). cambridge.orgnih.gov

Grains and Seeds: Grain products are recognized as important sources of lignans, with concentrations of total lignans ranging from 7 to 764 µ g/100g . cambridge.orgnih.gov Sesame seeds have been found to contain relatively high concentrations of lignans, mainly pinoresinol and lariciresinol. cambridge.orgnih.gov

Vegetables: Many vegetables, particularly Brassica vegetables, contain unexpectedly high levels of lignans, with pinoresinol and lariciresinol being the main contributors. cambridge.orgnih.gov

Fruits: Fruits also contribute to the dietary intake of lignans, with concentrations often similar to those found in grain products. cambridge.orgnih.gov

Beverages: Lignan levels in beverages can vary significantly. For example, red wine has been shown to contain measurable amounts of lignans, while others like cola may have none. cambridge.orgnih.gov Tea and coffee are also notable sources. observatoireprevention.orgresearchgate.net

Studies have shown that in most food products, the amount of lariciresinol and pinoresinol is often greater than that of the more traditionally studied lignans, secoisolariciresinol and matairesinol. cambridge.orgnih.gov This highlights the importance of including lariciresinol in assessments of dietary lignan intake. cambridge.orgfoodandnutritionresearch.net

Forms of (+)-Lariciresinol in Plant Tissues (e.g., Free vs. Glycosylated)

In plant tissues, (+)-Lariciresinol can exist in both free and glycosylated forms. nih.govmdpi.comfrontiersin.org Glycosylation, the enzymatic process of attaching a sugar molecule to the lignan, is a common modification for many secondary metabolites in plants. nih.govmdpi.comfrontiersin.org This process is thought to play a role in the stabilization and sequestration of these compounds within the plant cell, often in the vacuole. frontiersin.orgoup.com

For instance, research on Arabidopsis has shown that glycosylated pinoresinol and lariciresinol lignans accumulate in leaves upon infection with certain fungi. frontiersin.org The glycosylation of lignans like lariciresinol is catalyzed by UDP-glycosyltransferases (UGTs). nih.gov While the aglycones (the non-sugar part) of lignans are often considered more potent antioxidants, their glycosylated forms are more stable within the plant. nih.gov The specific form of lariciresinol, whether free or glycosylated, can vary depending on the plant species, tissue type, and environmental conditions. nih.govfrontiersin.org In wood knots of some coniferous species, lignans are found in their free form and can be easily extracted. researchgate.net However, in many other plant sources, they are present as glycosides, and analytical methods often require a hydrolysis step to release the free aglycones for quantification. researchgate.net

Quantitative Analysis of (+)-Lariciresinol Levels in Diverse Plant Matrices

The quantification of (+)-Lariciresinol in various plant materials has been a subject of extensive research, revealing a wide range of concentrations.

In a study of Dutch plant foods, the content of lariciresinol was determined in a wide array of products. cambridge.orgnih.gov For example, the total lignan concentration in grain products ranged from 7 to 764 µ g/100 g, with lariciresinol being a significant contributor. cambridge.orgnih.gov Brassica vegetables showed high levels, ranging from 185 to 2321 µ g/100 g of total lignans, again with a major contribution from pinoresinol and lariciresinol. cambridge.orgnih.gov

Table 2: Total Lignan Content (including Lariciresinol) in Selected Food Categories

| Food Category | Total Lignan Concentration (µg/100g or µg/100mL) | Reference |

|---|---|---|

| Grains | 7 - 764 | cambridge.orgnih.gov |

| Vegetables (Brassica) | 185 - 2321 | cambridge.orgnih.gov |

| Beverages (Red Wine) | up to 91 µg/100mL | cambridge.orgnih.gov |

In the context of wood, the concentration of lignans is notably high in the knotwood of certain conifers. For Picea abies, the total lignan content in knotwood can be between 6% and 24% of the dry mass. researchgate.net In a study of Abies alba, secoisolariciresinol was the predominant lignan in knotwood, with a concentration of 29.8 mg/g, while lariciresinol was also a characteristic compound. mdpi.com

Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with various detectors are commonly employed for the quantitative analysis of lariciresinol and other lignans in plant matrices. researchgate.netmdpi.com These methods often involve an initial extraction followed by a hydrolysis step to cleave the glycosidic bonds and measure the total amount of the lignan aglycone. researchgate.net

Biosynthesis of + Lariciresinol in Plants

General Lignan (B3055560) Biosynthetic Pathway from Monolignols

Lignans (B1203133) are a large group of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. taylorandfrancis.com The foundational steps of their biosynthesis are shared with the synthesis of lignin, another major plant polymer. mdpi.com Both pathways utilize monolignols as their primary building blocks. mdpi.comnih.gov

The journey to (+)-lariciresinol begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. mdpi.comnih.gov The general phenylpropanoid pathway converts L-phenylalanine into various hydroxycinnamic acids and their CoA-esters. frontiersin.orguvic.ca A series of enzymatic reactions, including deamination, hydroxylation, and methylation, produces the key monolignol precursors. nih.govnih.govroyalsocietypublishing.org

The primary monolignols involved in lignan biosynthesis are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. mdpi.comresearchgate.net These monolignols serve as the fundamental C6-C3 units that will ultimately be coupled to form the lignan backbone. nih.gov Coniferyl alcohol is the direct precursor for the formation of pinoresinol (B1678388), the immediate antecedent of lariciresinol (B1674508). nih.gov

The core enzymes of the general phenylpropanoid pathway leading to monolignol synthesis are well-established and include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid. frontiersin.orguvic.caresearchgate.net

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid. frontiersin.orguvic.caresearchgate.net

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA. frontiersin.orguvic.caresearchgate.net

Subsequent reactions involving hydroxylases, O-methyltransferases, and reductases convert p-coumaroyl-CoA into the various monolignols. nih.govresearchgate.net

The first committed step in the biosynthesis of many 8-8' linked lignans, including (+)-lariciresinol, is the dimerization of two monolignol molecules. researchgate.netresearchgate.net This process is not a random chemical coupling but is instead a highly controlled biochemical reaction. The key players in this step are laccases or peroxidases, which generate monolignol radicals, and dirigent proteins (DIRs), which guide the stereospecific outcome of the radical-radical coupling. nih.govresearchgate.net

In the formation of pinoresinol, two coniferyl alcohol radicals are coupled. nih.gov In the absence of a guiding protein, this coupling would result in a racemic mixture of (+)- and (-)-pinoresinol (B158572). researchgate.net However, dirigent proteins capture and orient the monolignol radicals in a specific conformation, ensuring that the coupling occurs in a regio- and stereospecific manner. nih.govnih.gov To form the precursor for (+)-lariciresinol, a (+)-pinoresinol-forming dirigent protein is required. nih.gov This protein directs the coupling of two coniferyl alcohol radicals to exclusively yield (+)-pinoresinol. nih.govresearchgate.net This stereochemical control at the very beginning of the pathway is crucial for determining the final enantiomeric form of the downstream lignans. nih.gov

Enzymatic Conversion of Pinoresinol to (+)-Lariciresinol

Once (+)-pinoresinol is formed, it undergoes a sequential reduction to produce (+)-lariciresinol. This conversion is a critical step that introduces further stereochemical complexity and is catalyzed by a specific family of reductases.

Pinoresinol-lariciresinol reductases (PLRs) are NADPH-dependent enzymes that catalyze the conversion of pinoresinol to lariciresinol and, in many cases, the subsequent reduction of lariciresinol to secoisolariciresinol (B192356). nih.govnih.gov The conversion of pinoresinol to lariciresinol involves the reductive opening of one of the furan (B31954) rings of the pinoresinol molecule. nih.gov

These enzymes are pivotal branch point enzymes in lignan biosynthesis, channeling the metabolic flux from the furofuran lignan pinoresinol towards various other lignan classes. nih.govwsu.edu The activity of PLRs represents the entry point for the synthesis of a diverse array of 8-8' lignans. researchgate.netresearchgate.net Depending on the specific PLR and the plant species, the pathway can lead to lariciresinol, secoisolariciresinol, or other downstream products. nih.gov

The stereochemistry of the final lignan product is determined not only by the initial dirigent protein-mediated coupling but also by the stereospecificity of the PLR enzymes. nih.govscilit.com To produce (+)-lariciresinol, the PLR enzyme must act specifically on (+)-pinoresinol.

Research has shown that plants possess multiple PLR isoforms, often with opposing enantiospecificities. nih.govresearchgate.net For example, an enzyme that converts (+)-pinoresinol will yield (+)-lariciresinol. Conversely, a different PLR might specifically act on (-)-pinoresinol to produce (-)-lariciresinol (B1260115). nih.govscilit.com This enzymatic specificity is the mechanism by which plants can produce optically pure lignans. nih.gov The expression of different PLR genes in various tissues or at different developmental stages allows plants to control the enantiomeric composition of the lignans they produce. nih.govresearchgate.net The formation of (+)-lariciresinol is therefore dependent on the presence and activity of a PLR that preferentially recognizes and reduces (+)-pinoresinol.

Several PLR isoforms have been isolated, cloned, and characterized from various plant species, revealing differences in their substrate specificity and catalytic efficiency.

Linum usitatissimum (Flax) PLRs (LuPLR): Flax is a rich source of lignans, and studies have identified at least two PLRs with opposite enantiospecificities. One isoform, often referred to as PLR-Lu1, is involved in the synthesis of (+)-secoisolariciresinol from (-)-pinoresinol via (-)-lariciresinol. nih.govresearchgate.net Another isoform, PLR-Lu2, is responsible for converting (+)-pinoresinol into lignans with the opposite stereochemistry. nih.govresearchgate.net The differential expression of these two genes in different organs (seeds vs. leaves and stems) determines the specific enantiomeric profile of lignans throughout the plant. nih.govscilit.com

Isatis indigotica PLR1 (IiPLR1): This PLR is notable because, unlike some other characterized reductases, it efficiently catalyzes both sequential reduction steps: from pinoresinol to lariciresinol and from lariciresinol to secoisolariciresinol. researchgate.netresearchgate.net Phylogenetic analysis shows a close relationship between IiPLR1 and reductases from Arabidopsis thaliana, yet they exhibit different substrate preferences. researchgate.net IiPLR1 can reduce both pinoresinol and lariciresinol with comparable efficiency. researchgate.net

Arabidopsis thaliana Pinoresinol Reductases (AtPrR): In the model plant Arabidopsis thaliana, two genes have been identified that encode enzymes initially annotated as PLRs. However, detailed characterization revealed that these enzymes, named AtPrR1 and AtPrR2, show strict substrate specificity for pinoresinol and have very weak or no activity towards lariciresinol. researchgate.netnih.gov Therefore, they are more accurately classified as pinoresinol reductases (PrRs) rather than pinoresinol-lariciresinol reductases. nih.gov Their primary role is the conversion of pinoresinol to lariciresinol, but not the subsequent reduction. nih.gov This demonstrates that in some plants, the two reduction steps may be catalyzed by different enzymes. researchgate.net

Table 1. Comparison of Characterized Pinoresinol-Lariciresinol Reductase (PLR) Isoforms

| Isoform | Source Organism | Substrate(s) | Product(s) | Key Characteristics |

|---|---|---|---|---|

| LuPLR1/LuPLR2 | Linum usitatissimum (Flax) | (-)-Pinoresinol / (+)-Pinoresinol | (-)-Lariciresinol / (+)-Lariciresinol | Exhibit opposite enantiospecificities, controlling the enantiomeric composition of lignans in different plant organs. nih.govscilit.comresearchgate.net |

| IiPLR1 | Isatis indigotica | Pinoresinol, Lariciresinol | Lariciresinol, Secoisolariciresinol | Efficiently catalyzes two sequential reduction steps. researchgate.netresearchgate.net |

| AtPrR1/AtPrR2 | Arabidopsis thaliana | Pinoresinol | Lariciresinol | Show strict substrate specificity for pinoresinol; classified as pinoresinol reductases (PrRs) due to weak activity on lariciresinol. researchgate.netnih.gov |

Downstream Metabolism of (+)-Lariciresinol in Plants

Once synthesized from its precursor, (+)-pinoresinol, (+)-Lariciresinol serves as a critical branch-point intermediate. It can either be further reduced or undergo glycosylation, leading to a diverse array of lignan structures.

The conversion of (+)-lariciresinol to secoisolariciresinol is a key step in the biosynthesis of many downstream lignans. This reaction is catalyzed by a family of NADPH-dependent enzymes known as pinoresinol-lariciresinol reductases (PLRs). nih.govresearchgate.net These enzymes are pivotal as they represent the entry point for the synthesis of 8-8' lignans and contribute significantly to their structural diversity. researchgate.net

PLRs typically catalyze two sequential reduction steps: the first converts pinoresinol to lariciresinol, and the second reduces lariciresinol to secoisolariciresinol. nih.govresearchgate.net However, the efficiency and substrate specificity of these enzymes can vary significantly between plant species.

Bifunctional PLRs: Many characterized PLRs can efficiently catalyze both reduction steps. researchgate.net For instance, the PLR1 enzyme from Isatis indigotica (IiPLR1) can reduce both pinoresinol and lariciresinol with comparable efficiency. researchgate.net

Monofunctional PLRs (PrRs): In contrast, some plants possess reductases with a strong preference for only the first reduction step. In the model plant Arabidopsis thaliana, two PLR-annotated genes were found to encode enzymes that efficiently reduce pinoresinol to lariciresinol but show very weak or no activity toward lariciresinol. nih.gov Consequently, these enzymes were reclassified as pinoresinol reductases (PrRs). nih.gov This strict substrate preference effectively leads to the accumulation of lariciresinol in this species. nih.gov

The stereospecificity of PLRs is also a critical factor, determining the enantiomeric form of the final product. nih.govresearchgate.net For example, the PLR from Linum album (PLR-La1) converts (+)-pinoresinol into (-)-secoisolariciresinol, whereas the enzyme from Linum usitatissimum (PLR-Lu1) also acts on (+)-pinoresinol but ultimately produces (+)-secoisolariciresinol. researchgate.netresearchgate.net This enzymatic control is fundamental to the specific profile of lignans produced by a particular plant. nih.gov

Glycosylation, the attachment of sugar moieties to the lariciresinol backbone, is a crucial downstream modification. This process is catalyzed by UDP-sugar dependent glycosyltransferases (UGTs) and plays a key role in altering the solubility, stability, and subcellular localization of lignans. nih.govnih.gov These enzymes transfer a glycosyl group from an activated sugar donor, such as UDP-glucose, to the hydroxyl groups of acceptor molecules like lariciresinol. nih.govebi.ac.uk

In Isatis indigotica, a plant known for its antiviral lignan glycosides, several UGTs involved in lariciresinol metabolism have been characterized. nih.gov These enzymes can glycosylate the 4-hydroxyl and 4'-hydroxyl groups of lariciresinol to produce monoglucosides and diglucosides. nih.gov For example, (+)-lariciresinol can be converted to (+)-lariciresinol-4-O-β-D-glucoside and further to lariciresinol-4,4′-bis-O-β-D-glucosides (also known as clemastanin B). nih.govsciprofiles.com Kinetic analysis of UGTs from I. indigotica revealed that different enzymes have varying efficiencies and roles in planta. While some are primarily involved with precursor molecules, others, like IiUGT4, are specifically responsible for the glycosylation of lariciresinol and are dominant in the biosynthesis of its glycosides. nih.gov

| Enzyme | Family | Substrate | Primary Product(s) | Reference |

|---|---|---|---|---|

| IiUGT1 | UGT72 | Pinoresinol, Lariciresinol | Pinoresinol diglucoside | nih.gov |

| IiUGT4 | UGT71B | Lariciresinol | Lariciresinol glycosides (Clemastanin B) | nih.gov |

| IiUGT71B5a | UGT71B | Coniferin, Lariciresinol | Coniferin | nih.gov |

Regulation of (+)-Lariciresinol Biosynthesis

The production of (+)-Lariciresinol is a highly regulated process, controlled at multiple levels to respond to developmental cues and environmental stimuli.

The expression of genes encoding the enzymes of the lignan biosynthetic pathway is a primary point of regulation. nih.govmdpi.com The abundance of transcripts for enzymes like PLR often correlates with the accumulation of specific lignans in different plant organs. murdoch.edu.au For instance, in Podophyllum peltatum, the expression of the PLR gene (PpPLR) is highest in the rhizome, which corresponds to the highest accumulation of the downstream lignan podophyllotoxin (B1678966). murdoch.edu.au This suggests that tissue-specific transcriptional regulation dictates where these compounds are synthesized or stored. murdoch.edu.au

While transcriptional control is well-documented, post-transcriptional mechanisms, such as alternative splicing and regulation by microRNAs, also play significant roles in modulating the final output of metabolic pathways. frontiersin.orgnih.gov These mechanisms can fine-tune enzyme activity and protein levels, adding another layer of complexity to the regulation of lariciresinol biosynthesis. nih.govmdpi.com

Plant hormones are key signaling molecules that coordinate growth, development, and stress responses, often by influencing secondary metabolic pathways. nih.govcabidigitallibrary.org The plant hormone Abscisic Acid (ABA) has been shown to be a significant regulator of lignan biosynthesis. nih.gov

Studies in flax (Linum usitatissimum) have established a clear link between ABA levels, the expression of a PLR gene (LuPLR1), and the accumulation of secoisolariciresinol diglucoside (SDG), a major lignan derived from lariciresinol. nih.gov The timing and location of ABA accumulation in the flax seed coat correlate directly with LuPLR1 gene expression and subsequent SDG biosynthesis. nih.gov This regulatory link was confirmed through experimental manipulation:

Exogenous ABA application: Treating immature flax seeds with ABA resulted in a three-fold increase in SDG synthesis and up-regulated the expression of the LuPLR1 gene. nih.gov

Inhibition of ABA synthesis: Application of fluridone, an inhibitor of ABA biosynthesis, led to a reduction in both SDG accumulation and LuPLR1 expression. nih.gov

These findings demonstrate that ABA acts as a positive regulator of this key biosynthetic gene, directly influencing the production of downstream lignans. nih.gov

Metabolic Engineering Strategies for Enhanced Production of (+)-Lariciresinol

The valuable biological activities of lignans have driven efforts to increase their production using metabolic engineering techniques in both plants and microbial systems. nih.govlbl.govtamu.edu

One successful strategy involves the overexpression of key biosynthetic genes. In hairy root cultures of Isatis indigotica, overexpression of the IiPLR1 gene led to a higher accumulation of lariciresinol. researchgate.net Another approach is to block competing or downstream pathways. For example, using RNA interference (RNAi) to suppress PLR expression in Forsythia cell cultures resulted in the complete loss of the downstream product matairesinol (B191791) and a 20-fold accumulation of its precursor, pinoresinol. oup.com A similar targeted approach could be used to accumulate lariciresinol by specifically inhibiting its conversion to secoisolariciresinol.

The use of elicitors—compounds that trigger defense responses in plants—can also enhance lignan production. Treatment of Linum album hairy roots with chitosan (B1678972) hexamer was shown to upregulate the expression of PLR genes, leading to enhanced production of lariciresinol and podophyllotoxin. nih.gov

Perhaps the most significant advances have come from heterologous expression in microorganisms. By assembling the biosynthetic pathway in E. coli, researchers have achieved high-level production of various lignans. A "multicellular one-pot" fermentation method has proven effective, yielding substantial quantities of (+)-lariciresinol and its downstream derivatives. researchgate.net

Overexpression or Downregulation of Key Biosynthetic Enzymes

The enzyme pinoresinol-lariciresinol reductase (PLR) is a pivotal control point in the biosynthesis of (+)-lariciresinol. nih.gov It catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. nih.gov Consequently, modifying the expression of the gene encoding PLR has been a primary strategy to alter the lignan profile in plants.

Downregulation of PLR:

Downregulation of PLR expression, typically achieved through RNA interference (RNAi), has been shown to block the biosynthetic pathway downstream of pinoresinol. This leads to an accumulation of pinoresinol, the substrate for PLR, and a decrease or complete loss of lariciresinol and subsequent lignans.

In a notable study using suspension cell cultures of Forsythia koreana, a transgenic cell line with an RNAi construct for PLR (PLR-RNAi) was generated. nih.govnih.govfrontiersin.org This genetic modification resulted in the complete disappearance of matairesinol, a downstream product of lariciresinol, and a significant accumulation of pinoresinol, which was approximately 20 times higher in its glucosylated form compared to the non-transformed cells. nih.govfrontiersin.org

Overexpression of PLR:

Conversely, overexpressing the PLR gene has been investigated as a method to enhance the production of lignans downstream of lariciresinol. In a study involving transgenic wheat, the overexpression of a PLR gene led to a 2.2-fold increase in the levels of secoisolariciresinol diglucoside (SDG), a prominent lignan in wheat, compared to the wild-type. nih.gov This demonstrates that increasing the expression of this key enzyme can successfully pull metabolic flux towards the synthesis of downstream products. Another study reported that transgenic Phyllanthus amarus plants overexpressing the Linum usitatissimum pinoresinol lariciresinol reductase (Lu-PLR) gene showed a 1.16- to 1.23-fold higher content of the lignan phyllanthin (B192089) compared to non-transgenic plants. mdpi.com

These studies collectively highlight that the modulation of PLR expression is an effective strategy for engineering the lignan biosynthetic pathway in plants. Downregulation leads to the accumulation of the precursor pinoresinol, while overexpression can enhance the production of downstream lignans.

Table 1: Effects of Modulating Pinoresinol-Lariciresinol Reductase (PLR) Expression in Plants

| Plant Species | Genetic Modification | Key Finding | Reference(s) |

|---|---|---|---|

| Forsythia koreana (cell culture) | PLR-RNAi (Downregulation) | Complete loss of matairesinol; ~20-fold increase in pinoresinol glucoside. | nih.gov, nih.gov, frontiersin.org |

| Linum usitatissimum (flax) | LuPLR1-RNAi (Downregulation) | Failure to accumulate SDG; accumulation of pinoresinol diglucoside. | researchgate.net, dtu.dk |

| Linum album (hairy roots) | PLR-La1-RNAi (Downregulation) | Up to 8.3-fold increase in pinoresinol and 3.3-fold increase in lariciresinol. | amanote.com, sciopen.com |

| Wheat | PLR Overexpression | 2.2-fold increase in secoisolariciresinol diglucoside (SDG). | nih.gov |

| Phyllanthus amarus | Lu-PLR Overexpression | 1.16- to 1.23-fold higher phyllanthin content. | mdpi.com |

Heterologous Expression Systems (e.g., Escherichia coli, Yeast) for Recombinant Production

The production of (+)-lariciresinol and other valuable lignans is not limited to their native plant sources. Heterologous expression systems, particularly microbial hosts like Escherichia coli and the yeast Saccharomyces cerevisiae, offer promising platforms for the scalable and controlled production of these compounds. mdpi.comnih.gov These systems can be engineered to express the necessary biosynthetic enzymes, providing a self-contained cellular factory.

Escherichia coli :

E. coli is a well-established host for the heterologous expression of biosynthetic pathways. mdpi.com Significant progress has been made in producing both the precursor to lariciresinol, pinoresinol, and lariciresinol itself in this bacterium.

In one study, a plasmid-free recombinant E. coli strain was engineered for the multi-step synthesis of pinoresinol from ferulic acid. nih.gov By integrating genes from Petroselinum crispum and Zea mays for the synthesis of coniferyl alcohol, and utilizing a laccase from Corynebacterium glutamicum for the subsequent oxidative coupling, the engineered strain was able to produce approximately 100 mg/L of pinoresinol. nih.gov

More directly related to (+)-lariciresinol production, a groundbreaking study utilized a mutated pinoresinol-lariciresinol reductase from Isatis indigotica (IiPLR1) expressed in E. coli. asm.org The mutation was designed to prevent the second reduction step from lariciresinol to secoisolariciresinol. This strategic modification led to a high accumulation of lariciresinol, with a reported yield of 997.79 mg/L. asm.org This demonstrates the potential of enzyme engineering in combination with heterologous expression to produce specific target molecules at high titers. Another study successfully expressed the PLR from Forsythia intermedia in E. coli for the production of secoisolariciresinol, with (+)-lariciresinol being a key intermediate in this biotransformation. nih.gov

Saccharomyces cerevisiae :

Saccharomyces cerevisiae, or baker's yeast, is another popular host for metabolic engineering due to its robustness and well-characterized genetics. nih.gov While specific studies detailing the production of (+)-lariciresinol in yeast are not as prevalent as those in E. coli, the successful engineering of yeast for the production of other complex plant secondary metabolites, including other phenylpropanoids, establishes its potential as a viable production platform. The modular nature of yeast metabolic engineering would allow for the introduction of the necessary enzymes, such as those for converting a basic carbon source to coniferyl alcohol, a dirigent protein for pinoresinol formation, and the pinoresinol-lariciresinol reductase to yield (+)-lariciresinol.

Table 2: Heterologous Production of (+)-Lariciresinol and its Precursor

| Host Organism | Expressed Enzyme(s) / Pathway | Product | Yield | Reference(s) |

|---|---|---|---|---|

| Escherichia coli | Pathway from ferulic acid to coniferyl alcohol; Laccase from C. glutamicum | Pinoresinol | ~100 mg/L | nih.gov |

| Escherichia coli | Mutated IiPLR1 from Isatis indigotica | Lariciresinol | 997.79 mg/L | asm.org |

| Escherichia coli | PLR from Forsythia intermedia | Secoisolariciresinol (via Lariciresinol) | Not specified for Lariciresinol | nih.gov, |

Extraction and Isolation Methodologies for + Lariciresinol

Solvent-Based Extraction Approaches

Solvent-based extraction is a fundamental step in isolating (+)-lariciresinol. The choice of solvent and extraction conditions are critical parameters that significantly influence the efficiency of the process.

Aqueous Ethanol (B145695) and Methanol (B129727) Extractions

Aqueous solutions of ethanol and methanol are commonly employed for the extraction of lignans (B1203133), including (+)-lariciresinol. mdpi.com Lignans are generally lipophilic polyphenols, while their glycosides are more hydrophilic. mdpi.com Therefore, using aqueous mixtures of ethanol or methanol is advantageous as it can facilitate the extraction of both aglycones and their glycosides. mdpi.com The addition of even a small amount of water (5–10%) to alcohols can significantly improve the penetration of the solvent into the plant matrix. mdpi.com

For instance, (+)-lariciresinol has been successfully extracted from the roots of Rubia philippinensis using ethanol. nih.govfrontiersin.org Similarly, a methanol/water (70:30 v/v) solution was used to extract lignans from various Dutch plant foods. cambridge.org In another study, methanol was used to extract lignans from the wood of Araucaria araucana. researchgate.net The choice between ethanol and methanol often depends on laboratory practice and the specific characteristics of the plant material. mdpi.com

The following table summarizes various solvent-based extraction methods used for lignans, including (+)-lariciresinol.

| Plant Source | Solvent System | Extraction Method | Reference |

| Rubia philippinensis (roots) | Ethanol | Chromatographic methods | nih.govfrontiersin.org |

| Dutch plant foods | Methanol/water (70:30 v/v) | Not specified | cambridge.org |

| Araucaria araucana (wood) | Methanol | Not specified | researchgate.net |

| Piper cubeba seeds | 84% aqueous ethanol | Ultrasound-assisted extraction | nih.gov |

| Schisandra chinensis fruit | 75% aqueous ethanol | Smashing Tissue Extraction | oup.com |

| Zingiber officinale (rhizome) | Methanol | Not specified | researchgate.net |

| Flaxseed meal | Methanol/water (80:20) | Shaker water bath | acs.org |

Optimization of Extraction Conditions (e.g., Temperature, pH)

Optimizing extraction conditions such as temperature and pH is crucial for maximizing the yield of (+)-lariciresinol. Generally, lignans and their glycosides are relatively stable at elevated temperatures, and heating can facilitate the extraction process. nih.gov For example, extractions are often performed at temperatures ranging from 55°C to 100°C. mdpi.comacs.org

The pH of the extraction medium can also be adjusted to improve efficiency. For instance, an alkaline methanolic extraction (0.3 M NaOH in methanol-water) at 60°C for one hour has been used for solid foods. cambridge.org In the optimization of secoisolariciresinol (B192356) diglucoside (a related lignan) extraction from flaxseed, a response surface methodology determined the optimal conditions to be 47°C, 58 mmol L-1 sodium methoxide, and a 24-hour extraction time. tandfonline.com Such optimization studies highlight the importance of tailoring extraction parameters to the specific lignan (B3055560) and plant matrix.

Hydrolysis Techniques for Lignan Glycosides to Aglycones

In many plants, (+)-lariciresinol exists as glycosides, where it is bound to one or more sugar molecules. uobasrah.edu.iqglycoscience.ru To obtain the free aglycone form, hydrolysis is necessary to cleave these glycosidic bonds. This can be achieved through acid, alkaline, or enzymatic methods. nih.gov

Acid Hydrolysis

Acid hydrolysis is a common method for releasing lignan aglycones. This technique involves heating the plant extract with an acid, such as hydrochloric acid (HCl), to break the glycosidic linkages. acs.orgminia.edu.eg For example, a study on lignan glycosides from Salvadora persica stems involved heating the sample with 2 N HCl in a dioxane-water mixture at 80°C for 3 hours. minia.edu.eg Another method for flaxseed meal involved hydrolysis with approximately 1 M HCl for 1 hour at 100°C. acs.org However, it is important to note that strong acidic conditions can potentially lead to the degradation or transformation of some lignans. researchgate.netacs.org

Alkaline Hydrolysis

Alkaline hydrolysis is another effective technique for cleaving ester and glycosidic bonds to yield lignan aglycones. cambridge.orgresearchgate.net This method often involves the use of bases like sodium hydroxide (B78521) (NaOH) in an alcoholic or aqueous solution. cambridge.orgresearchgate.net For instance, lignans have been extracted from solid foods using a methanol-water mixture containing 0.3 M NaOH at 60°C. cambridge.org Alkaline hydrolysis can be particularly useful for releasing lignans from complex matrices where they are ester-linked. researchgate.net The yield of methanolic extraction has been shown to increase significantly when combined with alkaline hydrolysis. researchgate.net

Enzymatic Hydrolysis (e.g., Helix pomatia beta-glucuronidase/sulfatase)

Enzymatic hydrolysis offers a milder and more specific alternative to acid or alkaline hydrolysis. cambridge.orgresearchgate.net The enzyme preparation from the Roman snail, Helix pomatia, which contains β-glucuronidase and sulfatase activity, is frequently used for this purpose. cambridge.orgresearchgate.net This method involves incubating the extract with the enzyme in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) at a controlled temperature (e.g., 37°C). cambridge.org

Enzymatic hydrolysis is considered to mimic the release of lignans in the human gut more closely. scispace.com However, the efficiency of different enzyme preparations can vary, and some may have lower activity towards certain lignan glycosides. nih.gov For instance, β-glucuronidase from Escherichia coli showed lower activity for lignans compared to isoflavones. nih.gov Therefore, the selection of the enzyme and optimization of hydrolysis conditions are critical for achieving complete cleavage of the glycosidic bonds. researchgate.netnih.gov

The following table provides a comparative overview of the different hydrolysis techniques.

| Hydrolysis Technique | Reagent/Enzyme | Conditions | Advantages | Disadvantages | Reference |

| Acid Hydrolysis | Hydrochloric acid (HCl) | Heating (e.g., 80-100°C) | Effective in breaking glycosidic bonds | Potential for degradation/transformation of lignans | acs.orgminia.edu.egacs.org |

| Alkaline Hydrolysis | Sodium hydroxide (NaOH) | Heating (e.g., 60°C) | Effective for ester-linked lignans, can improve extraction yield | Some lignans may be unstable | cambridge.orgresearchgate.netresearchgate.net |

| Enzymatic Hydrolysis | Helix pomatia β-glucuronidase/sulfatase | pH 5.0, 37°C | Mild and specific | Enzyme activity can vary, may be incomplete | cambridge.orgresearchgate.netnih.gov |

Chromatographic Purification Techniques

A multi-step chromatographic approach is typically employed to isolate (+)-lariciresinol from crude plant extracts. This process involves a series of techniques that separate the compound based on its physicochemical properties.

Silica (B1680970) Gel Column Chromatography (VLC)

Silica gel column chromatography, often performed under vacuum (VLC), serves as a primary fractionation step in the purification of (+)-lariciresinol. mq.edu.aunih.gov This technique separates compounds based on their polarity. In a typical procedure, a crude extract, such as a dichloromethane-soluble fraction from Rubia philippinensis roots, is applied to a silica gel column. mq.edu.aunih.gov The column is then eluted with a solvent system of increasing polarity. For instance, a gradient of n-hexane-EtOAc followed by CHCl3-MeOH has been successfully used to yield several fractions. mq.edu.aunih.gov The fractions are collected and monitored, often by thin-layer chromatography, to identify those containing the target compound for further purification. In another example, silica gel G (60-120 mesh) was used to fractionate an ethyl acetate extract of Zingiber officinale (ginger) rhizome, with elution carried out using solvents of increasing polarity such as ethyl acetate, ethyl acetate:hexane, methanol, and ethyl acetate:methanol. researchgate.net

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) is often used as a subsequent purification step after initial fractionation by silica gel chromatography. mq.edu.aunih.gov MPLC provides better resolution and faster separation times compared to traditional low-pressure column chromatography. In the isolation of (+)-lariciresinol from R. philippinensis, a fraction obtained from silica gel VLC was subjected to MPLC using a gradient of methanol and water (MeOH-H2O). mq.edu.aunih.gov This step further refines the separation, yielding sub-fractions with a higher concentration of the desired lignan.

Sephadex LH-20 Column Chromatography

Sephadex LH-20 column chromatography is a versatile technique used for the separation of natural products based on molecular size and polarity. oup.com The gel matrix, a lipophilic dextran (B179266) derivative, allows for effective separation in both aqueous and organic solvents. oup.comnih.gov This method has been widely used for the initial fractionation and purification of lignans. nih.gov For instance, crude extracts can be chromatographed on a Sephadex LH-20 column and eluted with solvents like methanol or aqueous methanol to separate compounds. oup.comunina.it The effectiveness of the separation can be influenced by the solvent used for elution; for example, water as a mobile phase has been shown to provide better resolution for some lignans compared to aqueous ethanol or pure ethanol, likely due to the greater swelling capacity of Sephadex LH-20 in water. oup.comresearchgate.net

Table 1: Application of Sephadex LH-20 in Lignan Purification

| Plant Source | Extraction/Fractionation Details | Elution Solvent(s) | Isolated Compounds | Reference |

| Brassica fruticulosa | Methanol fraction of an aqueous extract | H2O with increasing MeOH concentrations (20%, 30%, 50%, 80%, 100%) | Lignans, neolignans, etc. | unina.it |

| Defatted Flaxseed | Aqueous ethanol extract, hydrolyzed and concentrated | Water, 50% (v/v) aqueous ethanol, or pure ethanol | Secoisolariciresinol diglucoside (SDG) | oup.comnih.gov |

| Malva silvestris | 50% MeOH in water fraction from Amberlite XAD-2 chromatography | Water | Not specified | unina.it |

Preparative Thin Layer Chromatography (TLC)

Preparative Thin Layer Chromatography (TLC) is a valuable technique for the purification of small quantities of compounds, typically in the milligram range. unina.itreddit.comrochester.edu It is particularly useful when only small amounts of material are available or for separations that are difficult to achieve by column chromatography. reddit.com In this method, the sample is applied as a thin band onto a TLC plate with a thicker silica gel layer. rochester.edu After developing the plate in an appropriate solvent system, the separated bands are visualized (e.g., under UV light), and the band corresponding to the target compound is scraped from the plate. reddit.comrochester.edu The compound is then eluted from the silica gel with a suitable solvent. reddit.com This technique has been employed for the purification of various lignans. unina.itmdpi.com For example, fractions from Sephadex LH-20 chromatography have been further purified by preparative TLC using solvent systems like CHCl3/MeOH/H2O or EtOAc/MeOH/H2O. unina.it

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that can be scaled up for the preparative isolation of pure compounds. lcms.cz It is often the final step in a purification sequence, yielding highly pure (+)-lariciresinol. mq.edu.aunih.gov For instance, a sub-fraction from MPLC was subjected to preparative HPLC on a C18 column with a mobile phase of methanol-water (MeOH-H2O) to yield pure (+)-lariciresinol. mq.edu.aunih.govresearchgate.net The use of gradient elution, where the mobile phase composition is changed over time, can be effective for separating complex mixtures of lignans. nih.gov Besides reversed-phase columns like C18, other stationary phases such as DIOL have also been used for the semi-preparative separation of lignans. mdpi.comresearchgate.net

Table 2: Examples of Preparative HPLC for (+)-Lariciresinol Isolation

| Source Material | Preceding Purification Steps | HPLC Column | Mobile Phase | Isolated Compound | Reference |

| Rubia philippinensis root extract | Silica gel VLC, MPLC | Zorbax SB-C18 | MeOH-H2O (45:55) | (+)-Lariciresinol | mq.edu.aunih.gov |

| Zingiber officinale rhizome extract | Silica column chromatography | Supelco Supecosil LC-18 | Acetonitrile (B52724) and water (30:70) | Lariciresinol (B1674508) | researchgate.net |

| Softwood knotwood extract | - | DIOL stationary phase | Carbon dioxide-methanol gradient | Lariciresinol and other lignans | mdpi.comresearchgate.net |

Considerations for Artifact Formation and Lignan Loss During Extraction

The extraction and isolation process itself can sometimes lead to the chemical modification of lignans, forming artifacts, or result in the loss of the target compound. nih.govresearchgate.net

Acidic conditions during extraction or chromatography can cause rearrangements of certain lignans. For example, secoisolariciresinol can be transformed into anhydrosecoisolariciresinol, lariciresinol, and cyclolariciresinol in acidic media. nih.govresearchgate.net Lariciresinol itself can undergo intramolecular cyclization to form cyclolariciresinol. researchgate.netnih.gov While some of these cyclized products may exist naturally, their presence can also be an indicator of artifact formation during processing. nih.govsci-hub.se

The choice of extraction solvent and temperature are crucial parameters that can influence lignan stability and recovery. nih.gov While elevated temperatures can enhance extraction efficiency, they might also lead to degradation. cambridge.org However, lignans are generally considered to be relatively stable at typical cooking temperatures. nih.gov Alkaline extraction conditions, while useful for hydrolyzing ester-linked lignan oligomers, can also potentially lead to losses if not carefully controlled. cambridge.org Furthermore, the use of certain solvents, like methanol, in extraction can lead to the formation of methyl ester artifacts. acs.org Therefore, careful optimization of extraction parameters is essential to maximize the yield of (+)-lariciresinol while minimizing degradation and artifact formation. researchgate.net

Analytical Methodologies for + Lariciresinol Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of (+)-lariciresinol. These methods probe the molecule's interaction with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules like (+)-lariciresinol. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. rsc.orgchemrxiv.org

In the ¹H NMR spectrum of (+)-lariciresinol, characteristic signals corresponding to the aromatic protons of the two guaiacyl groups are observed. researchgate.net For instance, the ¹H NMR data for (+)-lariciresinol often displays two pairs of aromatic ring systems. frontiersin.org Additionally, specific proton signals indicate the presence of an oxymethylene moiety, two methine groups, and an oxymethine, which are characteristic of the tetrahydrofuran (B95107) substructure. frontiersin.org The presence of two oxygenated methyl proton signals further supports the existence of two guaiacyl (3-methoxy-4-hydroxyphenyl) groups. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. A typical ¹³C NMR spectrum of (+)-lariciresinol shows 18 signals, which is consistent with its chemical structure. frontiersin.org The chemical shifts of these signals can be assigned to specific carbon atoms within the molecule, including those in the aromatic rings, the tetrahydrofuran ring, and the methoxy (B1213986) groups.

Detailed analysis of 2D NMR spectra, such as COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the (+)-lariciresinol molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Values for (+)-Lariciresinol

| Atom No. | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| 2 | 6.82 (brs) | 131.1 |

| 5 | 6.64 (d, J=8.0 Hz) | 114.2 |

| 6 | 6.68 (brs) | 118.9 |

| 2' | 6.73 (d, J=1.4 Hz) | 113.0 |

| 5' | 6.73 (d, J=8.0 Hz) | 115.5 |

| 6' | 6.63 (dd, J=8.0, 1.2 Hz) | 121.3 |

| 7 | 4.75 (d, J=6.9 Hz) | 82.5 |

| 8 | 2.38 (m) | 54.1 |

| 8' | 2.72 (m) | 43.5 |

| 9' | 3.72 (dd, J=8.1, 6.1 Hz), 3.97 (dd, J=8.1, 6.1 Hz) | 73.2 |

| OMe | 3.72 (s) | 55.9 |

| OMe' | 3.72 (s) | 55.9 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources. researchgate.netfrontiersin.org

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For (+)-lariciresinol, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are widely employed. researchgate.netnih.gov

In LC-MS analysis, (+)-lariciresinol can be detected as a deprotonated molecule [M-H]⁻ in negative ion mode. acgpubs.org The energy-resolved collision-activated dissociation (CAD) mass spectrum of deprotonated lariciresinol (B1674508) at m/z 359 shows a primary fragmentation pathway involving the loss of a formaldehyde (B43269) (CH₂O) molecule (30 Da), resulting in a fragment ion at m/z 329. researchgate.net This fragmentation pattern is characteristic of tetrahydrofuran lignans (B1203133). researchgate.net Further fragmentation can provide additional structural information.

LC-MS/MS methods have been developed for the sensitive quantification of lariciresinol and other lignans in various food matrices and biological samples. koreascience.krnih.govnih.govresearchgate.netcapes.gov.br These methods often involve multiple reaction monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

GC-MS analysis of (+)-lariciresinol typically requires derivatization, such as trimethylsilylation, to increase its volatility. nih.gov The resulting mass spectra of the trimethylsilyl (B98337) derivatives show characteristic fragmentation patterns that can be used for identification and quantification. nih.gov

Table 2: Key Mass Spectrometry Data for (+)-Lariciresinol

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Analytical Technique |

|---|---|---|---|

| Negative ESI | 359 [M-H]⁻ | 329, 299 | LC-MS/MS |

| Positive ESI | 361 [M+H]⁺ | Not specified | UPLC-MS |

| Negative ESI | 521 [M-H]⁻ (for glucoside) | 359, 329 | LC-MS/MS |

Data compiled from multiple sources. acgpubs.orgresearchgate.netfrontiersin.org

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. The UV spectrum of (+)-lariciresinol exhibits characteristic absorption maxima that are consistent with the presence of the two guaiacyl (aromatic) rings.

The UV spectrum of (+)-lariciresinol typically shows maximum absorption bands around 230 nm and 280 nm, which are indicative of the conjugated π-electron systems in the phenylpropanoid units. researchgate.net While UV spectroscopy is generally not sufficient for unambiguous identification on its own, it serves as a valuable detection method when coupled with chromatographic techniques like HPLC. frontiersin.org The UV spectrum can also be used as a preliminary check for the presence of lignans in a sample extract.

Table 3: UV Absorption Maxima for (+)-Lariciresinol

| Solvent | λmax (nm) |

|---|---|

| Not specified | 230, 280 |

| Not specified | 254 |

Data compiled from multiple sources. researchgate.netfrontiersin.org

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are essential for separating (+)-lariciresinol from complex mixtures and for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lignans, including (+)-lariciresinol. researchgate.netsigmaaldrich.comsigmaaldrich.com When coupled with a Diode Array Detector (DAD), HPLC allows for both quantification and the acquisition of UV spectra for peak purity assessment and tentative identification.

Reversed-phase HPLC methods are commonly used, employing a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. nih.govscispace.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. (+)-Lariciresinol can be quantified by comparing its peak area to that of a certified reference standard. scispace.com HPLC-DAD methods have been successfully applied to determine the content of (+)-lariciresinol in various plant materials and food products. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, sensitivity, and speed of analysis. frontiersin.org

UPLC, often coupled with mass spectrometry (UPLC-MS) or high-resolution mass spectrometry (UPLC-HRMS), has become a powerful tool for the analysis of lignans. frontiersin.orgdntb.gov.uaresearchgate.netthieme-connect.comfrontiersin.org The enhanced separation efficiency of UPLC allows for the resolution of complex mixtures of lignans and their isomers. frontiersin.org UPLC methods have been developed for the qualitative and quantitative analysis of (+)-lariciresinol in various plant cell cultures and extracts, demonstrating its utility in metabolomic studies. frontiersin.orgsigmaaldrich.comdntb.gov.uaresearchgate.net The increased sensitivity of UPLC-MS/MS makes it particularly suitable for the analysis of trace levels of (+)-lariciresinol in complex biological matrices. researchgate.net

Chiral Analysis for Enantiomeric Purity Determination

The stereochemistry of lariciresinol is crucial as different enantiomers can exhibit distinct biological activities. Therefore, methods to separate and quantify the individual enantiomers are of significant importance.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the enantiomers of lariciresinol. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the (+)- and (-)-enantiomers, allowing for their separation. phenomenex.comsepscience.comcsfarmacie.cz The choice of the chiral column and mobile phase is critical for achieving successful separation. phenomenex.com

Research has demonstrated the use of chiral HPLC to determine the enantiomeric composition of lariciresinol in various samples. For example, the stereochemical analysis of lignans isolated from flaxseed showed that lariciresinol consisted predominantly of one enantiomer. nih.gov In another study, chiral LC-MS analysis was used to determine the enantiomeric composition of lariciresinol formed in enzymatic reactions, revealing that different enzymes can produce lariciresinol with varying enantiomeric excesses (e.e.). nih.gov For instance, one recombinant enzyme produced (+)-lariciresinol with a 6% e.e., while another produced (-)-lariciresinol (B1260115) with a 96% e.e. nih.gov The development of semi-micro chiral HPLC systems has further enhanced the sensitivity of enantiomeric separation for lignans, including lariciresinol. researchgate.net

Table 1: Examples of Chiral HPLC Applications for Lariciresinol Analysis

| Sample Source | Analytical Goal | Key Finding | Reference |

| Flaxseed | Stereochemical characterization | Lariciresinol consists predominantly of one enantiomer. | nih.gov |

| Arabidopsis thaliana (enzymatic reaction) | Determination of enantiomeric composition | Different enzymes produce lariciresinol with varying enantiomeric excesses (e.g., 6% e.e. for (+)-lariciresinol and 96% e.e. for (-)-lariciresinol). | nih.gov |

Optical rotation is a fundamental property of chiral molecules like (+)-lariciresinol and is measured using a polarimeter. anton-paar.comwikipedia.org The technique involves passing plane-polarized light through a solution of the compound and measuring the angle by which the plane of light is rotated. anton-paar.com A positive rotation indicates a dextrorotatory (+) compound, while a negative rotation signifies a levorotatory (-) compound. wikipedia.orgnihs.go.jp

The specific rotation, [α], is a characteristic constant for a pure chiral compound under defined conditions of temperature, wavelength, solvent, and concentration. wikipedia.org For (+)-lariciresinol, a specific rotation of [α]D +18 (c, 1.0 in Me2CO) has been reported. foodb.ca This measurement is a critical parameter for confirming the enantiomeric identity of an isolated or synthesized sample of (+)-lariciresinol. The observed optical rotation of a sample can also be used to determine its enantiomeric excess, provided the specific rotation of the pure enantiomer is known. wikipedia.org

Isotope Dilution Techniques for Absolute Quantification (e.g., GC/MS with deuterated analogues)

For highly accurate and precise quantification of (+)-lariciresinol, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.gov This technique involves adding a known amount of a stable isotope-labeled analogue of lariciresinol (e.g., deuterated or ¹³C-labeled) to the sample as an internal standard. epa.govresearchgate.net

The isotopically labeled standard behaves almost identically to the native analyte during extraction, purification, and chromatographic analysis, thus compensating for any sample loss or matrix effects. epa.gov GC-MS is commonly used for this purpose, where the labeled and unlabeled compounds are separated chromatographically and then detected by the mass spectrometer. nih.gov Quantification is achieved by measuring the ratio of the signal from the native analyte to that of the labeled internal standard. epa.gov

A validated isotope dilution GC-MS method has been developed for the quantification of six dietary lignans, including lariciresinol, in food samples. nih.govresearchgate.net This method utilizes individual stable ¹³C₃-labeled lignans to ensure accuracy and precision. nih.gov Similarly, deuterium-labeled [9,9,9′,9′-²H₄]lariciresinols have been used as internal standards for the GC-MS and chiral LC-MS analysis of lariciresinol in Arabidopsis thaliana extracts. nih.gov

Method Validation Parameters (e.g., Detection Limits, Recovery, Precision)

The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. europa.eu Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include specificity, accuracy, precision, detection limit, quantitation limit, linearity, range, and robustness. npra.gov.myresearchgate.netelementlabsolutions.com

For the quantification of lignans, including lariciresinol, these parameters are rigorously evaluated. In the development of an isotope dilution GC-MS method, the following aspects were validated: researchgate.net

Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. elementlabsolutions.com

Linearity and Range : Establishing a linear relationship between the concentration of the analyte and the instrumental response over a defined concentration range. A minimum of five concentrations is typically recommended to establish linearity. europa.eu

Accuracy : The closeness of the measured value to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (spiked samples). europa.eu

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at different levels, such as repeatability (intra-assay precision) and intermediate precision (inter-assay precision). europa.eunpra.gov.my

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Recovery : The efficiency of the extraction process, determined by comparing the amount of analyte measured in a spiked sample to the amount originally added.

A study validating an isotope dilution GC-MS method for lignans reported on these parameters, confirming the method's reliability for analyzing lignans in food. nih.govresearchgate.net

Synthetic Methodologies for + Lariciresinol and Its Derivatives

Total Synthesis Approaches to (+)-Lariciresinol

Total synthesis provides a means to construct (+)-lariciresinol from simple, achiral starting materials, offering flexibility in the introduction of structural modifications.

Stereoselective Synthesis Routes

The stereoselective synthesis of lariciresinol (B1674508) isomers is crucial for studying the relationship between stereochemistry and biological activity. Researchers have successfully synthesized all stereoisomers of lariciresinol to investigate their effects on plant growth. nih.govacs.org The configuration of the benzylic 7-positions was established through either SN1 or SN2 intramolecular etherification. nih.govacs.org The configurations at the 8- and 8'-positions were generally set from the starting material, except for the all-cis stereoisomers, where stereoselective hydroboration was employed to achieve the desired 8-position configuration. nih.govacs.org